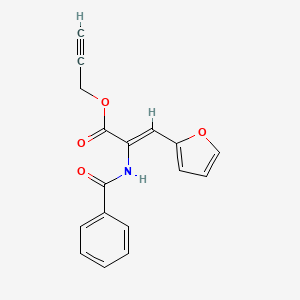![molecular formula C23H13NO7 B5232279 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as CI994, and it is a member of the class of compounds known as benzamides. The compound has been shown to have a range of biochemical and physiological effects, and it has been investigated for its potential use in cancer therapy.
作用机制
The mechanism of action of 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and they have been implicated in the development and progression of cancer. By inhibiting the activity of HDACs, 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid may help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has been shown to have a range of biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory and neuroprotective properties, and it may also be effective in the treatment of certain autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, and it may be useful in the development of new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise, and it may not be readily available to all researchers.
未来方向
There are many potential future directions for research on 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. One promising area of research involves the development of new cancer therapies based on this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify new targets for drug development.
合成方法
The synthesis of 2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid with 2-aminobenzoic acid. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is purified using a variety of techniques, including recrystallization and column chromatography.
科学研究应用
2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of this compound in cancer therapy. Studies have shown that this compound has potent antitumor activity, and it has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
2-[5-(4-carboxybenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO7/c25-19(12-5-7-13(8-6-12)22(28)29)14-9-10-15-17(11-14)21(27)24(20(15)26)18-4-2-1-3-16(18)23(30)31/h1-11H,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKJBMBLUPNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Carboxybenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
